molecular formula C14H10BrFN2 B14910549 2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine

2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B14910549
M. Wt: 305.14 g/mol
InChI Key: ONZBGQAACRLCMX-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the phenyl ring enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated imidazo[1,2-a]pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher concentrations of reactants, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a selective inhibitor for specific enzymes.

    Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation by blocking the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

  • 2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine

Comparison: 2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and selectivity towards specific molecular targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C14H10BrFN2

Molecular Weight

305.14 g/mol

IUPAC Name

2-(4-bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10BrFN2/c1-9-3-2-6-18-8-13(17-14(9)18)10-4-5-11(15)12(16)7-10/h2-8H,1H3

InChI Key

ONZBGQAACRLCMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=C(C=C3)Br)F

Origin of Product

United States

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